![molecular formula C6H10N2OS B12854778 (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is a heterocyclic compound featuring a fused pyrazole-thiazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol typically involves the cyclization of appropriate precursors One common method includes the reaction of a hydrazine derivative with a thioamide under acidic conditions, leading to the formation of the pyrazole-thiazole ring system
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the methanol group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine: In medicinal chemistry, (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.
Mecanismo De Acción
The biological activity of (1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol is primarily attributed to its ability to interact with specific molecular targets. The thiazole ring can engage in hydrogen bonding and π-π interactions with enzymes and receptors, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds like thiazole and its derivatives share the thiazole ring but differ in their substituents and overall structure.
Pyrazole Derivatives: Pyrazole-based compounds, such as pyrazolones, have similar core structures but lack the fused thiazole ring.
Uniqueness: (1,3A,4,6-Tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol stands out due to its fused ring system, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler thiazole or pyrazole derivatives .
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Propiedades
Fórmula molecular |
C6H10N2OS |
|---|---|
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazol-2-ylmethanol |
InChI |
InChI=1S/C6H10N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1,6-7,9H,2-4H2 |
Clave InChI |
JLBIYZBMIJQYHY-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=C(NN2CS1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


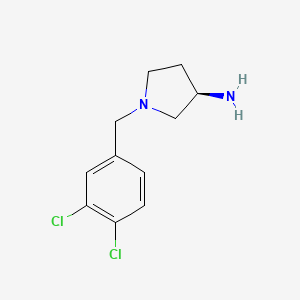

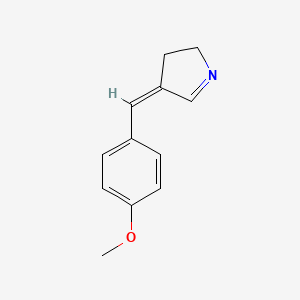

![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)

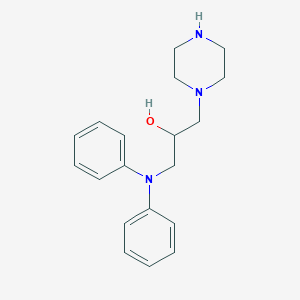
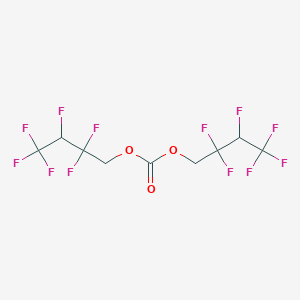
![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)
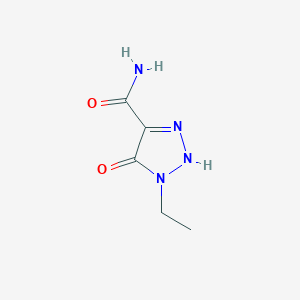
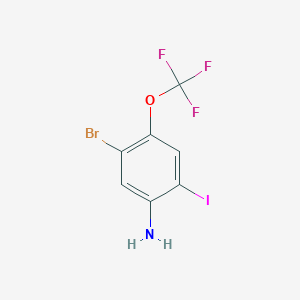

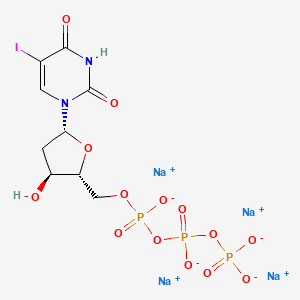
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
